

Technical Guide: 6-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Bromo-6-chloroisoquinoline*

Cat. No.: *B573110*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 6-bromo-3-chloroisoquinoline, a key intermediate in synthetic and medicinal chemistry. The document details its chemical properties, a validated synthesis protocol, and its applications in palladium-catalyzed cross-coupling reactions. The selective reactivity of its two distinct halogen atoms makes it a valuable building block for the synthesis of complex heterocyclic compounds, particularly for the development of kinase inhibitors and other biologically active molecules. This guide includes detailed experimental procedures and schematic diagrams to facilitate its use in a research and development setting.

Chemical Identity and Properties

The correct IUPAC name for the compound often referred to as **3-bromo-6-chloroisoquinoline** is 6-bromo-3-chloroisoquinoline.^[1] It is a dihalogenated heterocyclic compound with the bromine atom at position 6 and the chlorine atom at position 3 of the isoquinoline ring system.

Table 1: Physicochemical Properties of 6-Bromo-3-chloroisoquinoline

Property	Value	Source
IUPAC Name	6-bromo-3-chloroisoquinoline	[1]
CAS Number	552331-06-3	[1] [2]
Molecular Formula	C ₉ H ₅ BrCIN	[1] [2] [3]
Molecular Weight	242.50 g/mol	[1] [2]
Boiling Point	349.5 ± 22.0 °C (Predicted)	[4]
Density	1.673 ± 0.06 g/cm ³ (Predicted)	[4]
pKa	1.28 ± 0.38 (Predicted)	[4]
LogP	3.6507	[2]
Topological Polar Surface Area (TPSA)	12.89 Å ²	[2]
Canonical SMILES	C1=CC2=CN=C(C=C2C=C1Br)Cl	[1]
InChIKey	HYCCUWZOOADPGN-UHFFFAOYSA-N	[1]

Synthesis Protocol

A common and effective method for the preparation of 6-bromo-3-chloroisoquinoline is through the dehalogenation of 6-bromo-1,3-dichloroisoquinoline.

Experimental Protocol: Synthesis of 6-Bromo-3-chloroisoquinoline[\[4\]](#)

- Reactants:

- 6-bromo-1,3-dichloroisoquinoline (1.8 g, 6.5 mmol)
- Red phosphorus (0.48 g, 15.5 mmol)
- Hydriodic acid (48%, 3 mL)

- Acetic acid (20 mL)
- Sodium hydroxide solution
- Ethyl acetate
- Saturated saline solution
- Anhydrous magnesium sulfate
- 30% Ethyl acetate/hexane solution
- Procedure:
 - A mixture of 6-bromo-1,3-dichloroisoquinoline, red phosphorus, and hydriodic acid in acetic acid is heated and refluxed for 8 hours.
 - After the reaction is complete, it is filtered while hot.
 - The filtrate is concentrated under reduced pressure.
 - The concentrated residue is basified by the addition of a sodium hydroxide solution.
 - The aqueous layer is subsequently extracted with ethyl acetate (200 mL).
 - The organic phase is washed with saturated saline, dried over anhydrous magnesium sulfate, filtered, and concentrated.
 - The crude product is purified by silica gel flash column chromatography using 30% ethyl acetate/hexane as the eluent to yield 6-bromo-3-chloroisoquinoline.
- Yield and Characterization:
 - Yield: 0.81 g (50%)
 - Mass Spectrum (DCI/NH₃) m/e: 244 (M+H)⁺

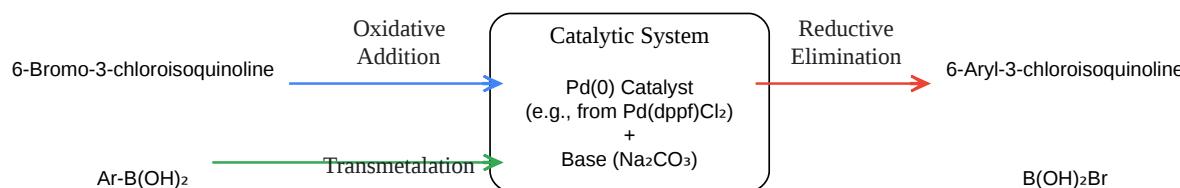
Applications in Cross-Coupling Reactions

6-Bromo-3-chloroisoquinoline is an ideal substrate for sequential and selective palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a palladium(0) catalyst. This differential reactivity allows for the selective functionalization at the C-6 position, followed by a subsequent reaction at the C-3 position.

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction enables the formation of carbon-carbon bonds. Due to the higher reactivity of the C-Br bond, an aryl or vinyl boronic acid can be selectively coupled at the C-6 position.

Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling at C-6


- Reagents & Equipment:

- 6-Bromo-3-chloroisoquinoline (1 equivalent)
- Arylboronic acid (1.2 equivalents)
- $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.03 equivalents)
- Sodium carbonate (Na_2CO_3) (2 equivalents)
- 1,4-Dioxane and Water (e.g., 4:1 mixture)
- Inert atmosphere glassware (e.g., Schlenk flask)

- Procedure:

- To a Schlenk flask, add 6-bromo-3-chloroisoquinoline, the arylboronic acid, $\text{Pd}(\text{dppf})\text{Cl}_2$, and Na_2CO_3 .
- Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
- Add the degassed solvent mixture (1,4-dioxane/water).

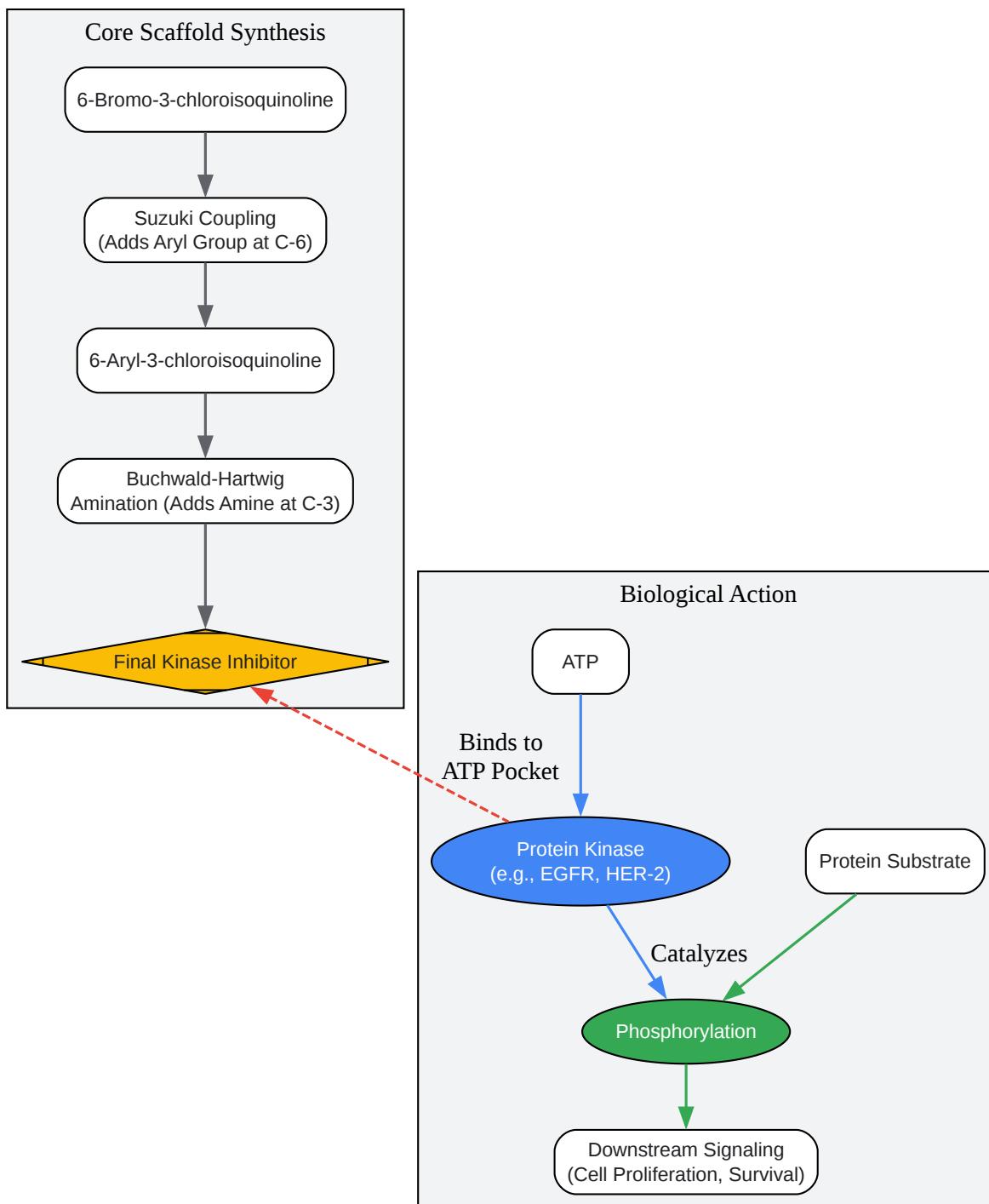
- Heat the reaction mixture (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
- After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed, dried, and concentrated. The product, a 6-aryl-3-chloroisoquinoline, is then purified by column chromatography.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the selective Suzuki-Miyaura coupling at the C-6 position.

Selective Buchwald-Hartwig Amination

Similarly, the Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds selectively at the C-6 position. This reaction is crucial for synthesizing compounds with amine functionalities, which are prevalent in pharmacologically active molecules.


Experimental Protocol: General Procedure for Selective Buchwald-Hartwig Amination at C-6

- Reagents & Equipment:
 - 6-Bromo-3-chloroisoquinoline (1 equivalent)
 - Primary or secondary amine (1.2 equivalents)
 - Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
 - Phosphine ligand (e.g., XPhos, 2-4 mol%)

- Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equivalents)
- Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
- Inert atmosphere glovebox or Schlenk line
- Procedure:
 - In a glovebox, combine the palladium precatalyst, ligand, and base in an oven-dried reaction vessel.
 - Add 6-bromo-3-chloroisoquinoline, the amine, and the anhydrous solvent.
 - Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring.
 - Monitor the reaction by TLC or LC-MS.
 - Upon completion, cool the reaction, dilute with an organic solvent, and quench with water or a saturated aqueous NH₄Cl solution.
 - Extract the aqueous layer, and the combined organic phases are washed, dried, and concentrated.
 - The resulting 6-amino-3-chloroisoquinoline derivative is purified by column chromatography.

Application in Drug Discovery: Kinase Inhibitors

Derivatives of quinolines and isoquinolines are known to be potent inhibitors of various protein kinases, which are key targets in oncology. The functionalized 6-bromo-3-chloroisoquinoline scaffold can be used to develop selective kinase inhibitors. For example, a 6-aryl substituent can occupy a hydrophobic pocket of the kinase active site, while a substituted amino group at the C-3 position can form critical hydrogen bonds with the hinge region of the enzyme.

[Click to download full resolution via product page](#)

Caption: Logical workflow from the core scaffold to a potential kinase inhibition mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 22607530 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 6-BROMO-3-CHLOROISOQUINOLINE CAS#: 552331-06-3 [m.chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: 6-Bromo-3-chloroisoquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b573110#3-bromo-6-chloroisoquinoline-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com